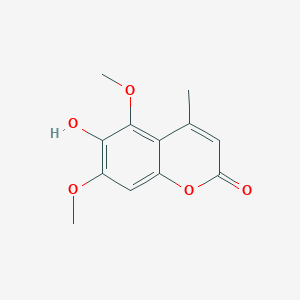
Phenol, 2,2'-benzylidenebis(4-chloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2,2’-benzylidenebis(4-chloro-) is a chemical compound known for its broad spectrum of applications, particularly in the fields of chemistry, biology, and industry. This compound is characterized by its phenolic structure, which includes two phenol groups linked by a benzylidene bridge, each substituted with a chlorine atom at the para position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-benzylidenebis(4-chloro-) typically involves the condensation of 4-chlorophenol with benzaldehyde under acidic conditions. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the benzaldehyde acts as the electrophile, and the 4-chlorophenol serves as the nucleophile. The reaction is usually carried out in the presence of a strong acid, such as sulfuric acid, which facilitates the formation of the benzylidene bridge .
Industrial Production Methods
On an industrial scale, the production of Phenol, 2,2’-benzylidenebis(4-chloro-) follows a similar synthetic route but is optimized for higher yields and purity. The process involves the use of continuous flow reactors, which allow for better control over reaction conditions, such as temperature and pressure. Additionally, the use of catalysts and advanced purification techniques, such as crystallization and distillation, ensures the production of high-quality compound .
化学反应分析
Types of Reactions
Phenol, 2,2’-benzylidenebis(4-chloro-) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under the influence of strong oxidizing agents.
Reduction: The compound can be reduced to the corresponding hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions and amines are used in the presence of polar solvents.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Phenolic derivatives with various substituents replacing the chlorine atoms.
科学研究应用
Phenol, 2,2’-benzylidenebis(4-chloro-) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of disinfectants, antiseptics, and preservatives
作用机制
The mechanism of action of Phenol, 2,2’-benzylidenebis(4-chloro-) involves its interaction with biological molecules, particularly proteins and enzymes. The phenolic groups can form hydrogen bonds and hydrophobic interactions with amino acid residues, leading to the inhibition of enzyme activity. Additionally, the chlorine atoms can participate in halogen bonding, further stabilizing the interaction with the target molecules .
相似化合物的比较
Similar Compounds
Phenol, 2,2’-methylenebis(4-chloro-): Similar structure but with a methylene bridge instead of a benzylidene bridge.
Phenol, 2,4-dichloro-: Contains two chlorine atoms at different positions on the phenol ring.
Phenol, 4-chloro-2-(phenylmethyl)-: Similar structure but with a phenylmethyl group instead of a benzylidene bridge
Uniqueness
Phenol, 2,2’-benzylidenebis(4-chloro-) is unique due to its benzylidene bridge, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity compared to similar compounds, making it particularly useful in various applications .
属性
CAS 编号 |
101936-07-6 |
|---|---|
分子式 |
C19H14Cl2O2 |
分子量 |
345.2 g/mol |
IUPAC 名称 |
4-chloro-2-[(5-chloro-2-hydroxyphenyl)-phenylmethyl]phenol |
InChI |
InChI=1S/C19H14Cl2O2/c20-13-6-8-17(22)15(10-13)19(12-4-2-1-3-5-12)16-11-14(21)7-9-18(16)23/h1-11,19,22-23H |
InChI 键 |
MCUFGOMRZPVMKS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)O)C3=C(C=CC(=C3)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-Hydroxyethyl)sulfanyl]-2-oxopropanoic acid](/img/structure/B14322516.png)
![Naphtho[1,2-B]furan-2-carbaldehyde](/img/structure/B14322521.png)
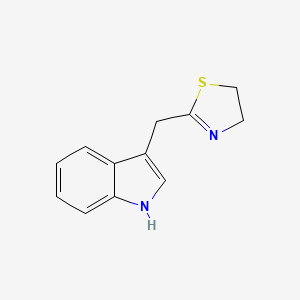
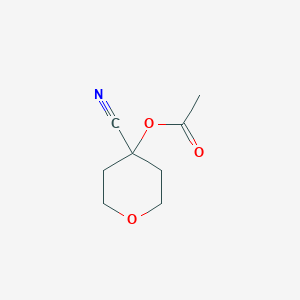
![Phosphonic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B14322537.png)
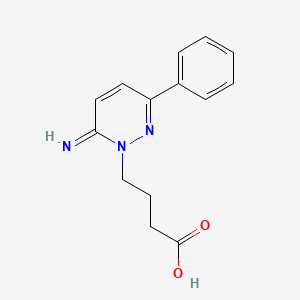

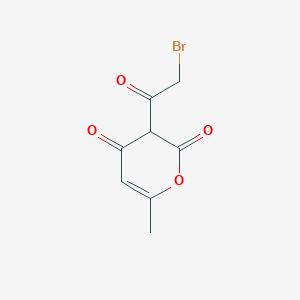
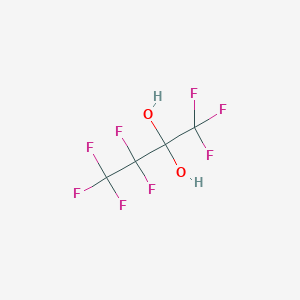
![5-[(3-Ethyl-4-methoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14322580.png)

